Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate
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Overview
Description
Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is a complex organic compound known for its vibrant orange color. It is commonly used as a dye and has applications in various industries, including textiles and biological staining .
Preparation Methods
The synthesis of Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial production methods often involve large-scale batch processes, where the reactants are mixed in reactors under controlled conditions to produce the desired dye in bulk quantities .
Chemical Reactions Analysis
Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The sulfonate group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed as a biological stain to highlight structures in microscopic studies.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism by which Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate exerts its effects involves the interaction of its azo group with various substrates. The compound’s molecular structure allows it to bind to different targets, leading to changes in color or other properties. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other azo dyes, such as Mordant Red 1, Mordant Red 15, and Mordant Orange 37 . Compared to these compounds, Sodium 3-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other dyes may not be as effective .
Properties
CAS No. |
84583-93-7 |
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Molecular Formula |
C16H12N5NaO7S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
sodium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(29(26,27)28)8-13(15(12)22)21(24)25;/h2-8,14,22H,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
YCVTXQPYXXTSCX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)[O-])[N+](=O)[O-])O)C3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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